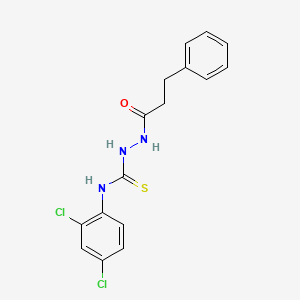
N-(2,4-dichlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, commonly known as DPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPH is a member of the hydrazinecarbothioamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of DPPH is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. DPPH has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. DPPH has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
DPPH has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microbial and fungal strains, including Candida albicans, Staphylococcus aureus, and Escherichia coli. DPPH has also been shown to exhibit potent antitumor activity in various cancer cell lines. In addition, DPPH has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPH has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for large-scale production. DPPH is also stable under a wide range of conditions, making it suitable for long-term storage. However, DPPH has some limitations for use in lab experiments. It is highly reactive and can interact with other compounds, leading to potential false positives or false negatives. In addition, DPPH has limited solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DPPH. One area of research is the development of new synthesis methods for DPPH and its derivatives. This could lead to the discovery of new compounds with improved biological activities. Another area of research is the elucidation of the mechanism of action of DPPH. This could lead to the development of new drugs that target specific signaling pathways. Finally, there is a need for more in vivo studies to determine the safety and efficacy of DPPH in animal models. This could pave the way for the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
DPPH has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. DPPH has also been shown to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3OS/c17-12-7-8-14(13(18)10-12)19-16(23)21-20-15(22)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGTVBQBEHSFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=S)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(diethylamino)ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B4792817.png)
![2-{4-[(ethylamino)carbonothioyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4792828.png)
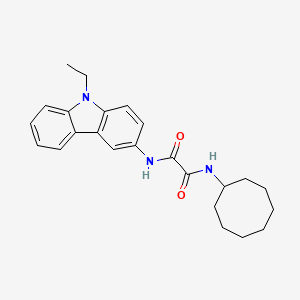
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4792840.png)
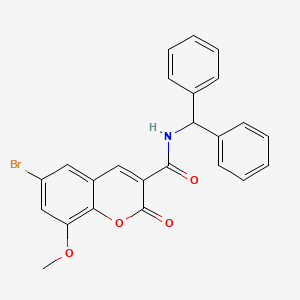

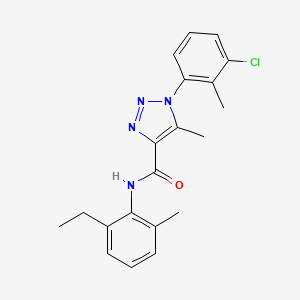
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4792869.png)
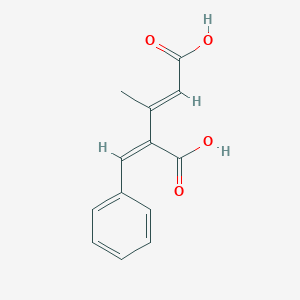
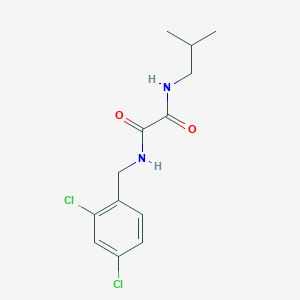
![N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4792897.png)
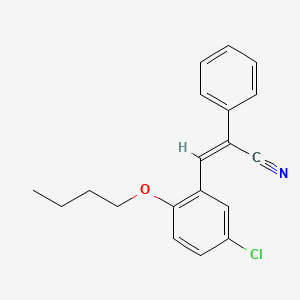
![3-[(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4792905.png)
![5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4792919.png)